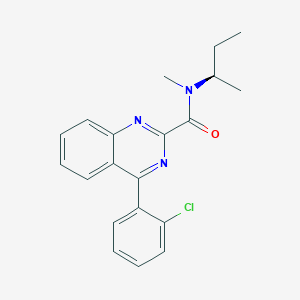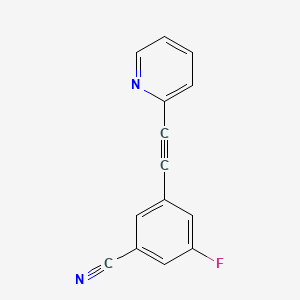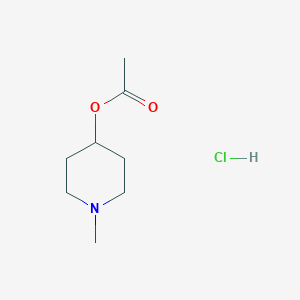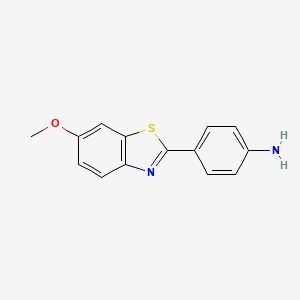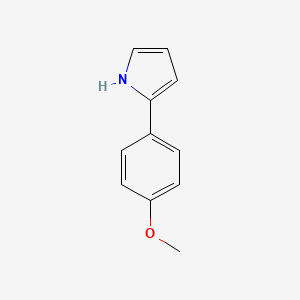
2-(4-methoxyphenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-1H-pyrrole, commonly known as PBOX-15, is a small molecule that has been extensively studied for its potential applications in various scientific research fields. PBOX-15 is a heterocyclic compound that belongs to the pyrrole family, and it has a molecular weight of 191.23 g/mol.
Wissenschaftliche Forschungsanwendungen
Anion Binding Properties : A derivative of 2-(4-methoxyphenyl)-1H-pyrrole, in the form of calix[4]pyrrole, has been studied for its anion binding properties. These derivatives show different affinities for small anions like Cl- and H2PO4- compared to unsubstituted calix[4]pyrroles (Anzenbacher et al., 1999).
Electrochemical Properties : Electrochemical impedance spectroscopy and morphological analyses have been conducted on homopolymers synthesized from 1[4-methoxyphenyl]-1H-pyrrole. These studies provide insights into the electronic properties and film deposition quality influenced by the electron donating behaviors of the substituent group (Sarac et al., 2008).
Synthetic Chemistry : The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea has been achieved through different methods. This work highlights the versatility and yield efficiency of these synthetic approaches (Sarantou & Varvounis, 2022).
Crystal Formation : Research on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, including derivatives with 4-methoxyphenyl groups, has shown these compounds can form greenish metallic luster crystals, with distinct absorption bands in UV-vis-NIR spectra (Ogura et al., 2006).
Metal Complex Synthesis : The compound has been used in the mechanochemical synthesis of Zn(II), Cd(II), and Cu(II) complexes. This research provides insights into the chelation modes and biological activities of these complexes (Zaky & Fekri, 2018).
Polymer Synthesis : A study on the synthesis of polysubstituted pyrrole derivatives including this compound variants in an aqueous medium using surfactants. This highlights its application in green chemistry and material science (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-8,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKNDMDNZWNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



